Azepan-3-ylmethanol hydrochloride
Overview
Description
Azepan-3-ylmethanol hydrochloride is a cyclic amino alcohol. It is used in pharmaceutical research as a versatile chiral building block. The compound has a molecular weight of 165.66 .
Molecular Structure Analysis
The molecular formula of Azepan-3-ylmethanol hydrochloride is C7H16ClNO . The InChI code is 1S/C7H15NO.ClH/c9-6-7-3-1-2-4-8-5-7;/h7-9H,1-6H2;1H .Physical And Chemical Properties Analysis
Azepan-3-ylmethanol hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Protein Kinase B Inhibition
- Azepane derivatives, specifically azepan-3-ylmethanol hydrochloride, have been investigated for their inhibitory activity against protein kinase B (PKB-alpha). This research is significant in the context of drug discovery, especially for conditions where PKB-alpha inhibition is therapeutic (Breitenlechner et al., 2004).
Conformational Energetics Study
- Thermochemical studies have been conducted on azepan and its derivatives, including azepan-3-ylmethanol hydrochloride, to understand their conformational energetics. This research provides insights into the structural and energetic aspects of these compounds, which is valuable for further chemical synthesis and applications (Freitas et al., 2014).
Pharmacological Properties
- Azepane-based compounds, including azepan-3-ylmethanol hydrochloride, have been noted for their diverse pharmacological properties. They have been used in the development of therapeutic agents for a variety of diseases, highlighting their significance in medicinal chemistry (Zha et al., 2019).
Chemical Structure Analysis
- The chemical structure of azepan-3-ylmethanol hydrochloride has been established through various spectroscopic methods. This research is crucial for the accurate identification and further application of the compound in various scientific fields (Xia et al., 2013).
Synthesis and Biological Activities
- Research has also focused on the synthesis and evaluation of biological activities of azepane derivatives. Studies have explored their potential as nicotinic acetylcholine receptor (nAChR) subtype inhibitors, which can have implications in neuropharmacology (Limbeck & Gündisch, 2003).
Chiral Bridged Azepanes
- The development of chiral-bridged azepanes, including azepan-3-ylmethanol hydrochloride, through stereoselective ring expansion has been studied. This research is important for the synthesis of novel compounds with potential applications in pharmaceuticals (Wojaczyńska et al., 2012).
Antimicrobial Activity
- Azepane derivatives have been investigated for their antimicrobial activities. Research in this area contributes to the discovery of new antimicrobial agents, potentially addressing the issue of drug-resistant pathogens (Demchenko et al., 2020).
Drug Delivery System
- Azepan-3-ylmethanol hydrochloride has been studied for its use in drug delivery systems. Research in this field aims to improve the efficacy and safety of drug administration (Jana et al., 2012).
Herbicidal Activities
- The compound has been screened for its potential herbicidal activities, contributing to the development of agricultural chemicals (Wang et al., 2006).
Transformation into Iminosugars
- Studies have been conducted on the transformation of azepan-3-ylmethanol hydrochloride into iminosugars. This research is relevant for understanding the chemical processes and potential applications of these transformations (Estévez et al., 2010).
Safety And Hazards
properties
IUPAC Name |
azepan-3-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-3-1-2-4-8-5-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTDWCNXSXJFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-3-ylmethanol hydrochloride | |
CAS RN |
856627-55-9 | |
Record name | 1H-Azepine-3-methanol, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856627-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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